1-(3-phenyl-1H-indol-2-yl)ethanone
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Overview
Description
1-(3-phenyl-1H-indol-2-yl)ethanone is a chemical compound belonging to the indole family, characterized by an indole core structure with a phenyl group at the 3-position and an ethanone group at the 2-position. Indole derivatives are significant in various fields due to their biological and pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-phenyl-1H-indol-2-yl)ethanone typically involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole core . The reaction is usually carried out under reflux in methanol with methanesulfonic acid as a catalyst .
Industrial Production Methods: Industrial production methods for indole derivatives often involve multicomponent reactions, which are efficient and cost-effective. These methods utilize various catalysts and solvents to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-(3-phenyl-1H-indol-2-yl)ethanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-2-carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic reagents such as halogens and nitrating agents are used under acidic conditions.
Major Products:
Oxidation: Indole-2-carboxylic acids.
Reduction: Indole-2-ethanol.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
1-(3-phenyl-1H-indol-2-yl)ethanone has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Studied for its role in cell signaling and as a potential therapeutic agent.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the production of dyes, pigments, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3-phenyl-1H-indol-2-yl)ethanone involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It influences signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
- 1-(1H-indol-3-yl)ethanone
- 2-phenyl-1H-indole
- 3-(1H-indol-3-yl)propan-1-one
Uniqueness: 1-(3-phenyl-1H-indol-2-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives .
Properties
IUPAC Name |
1-(3-phenyl-1H-indol-2-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO/c1-11(18)16-15(12-7-3-2-4-8-12)13-9-5-6-10-14(13)17-16/h2-10,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGULCBCGRUAKKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C2=CC=CC=C2N1)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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